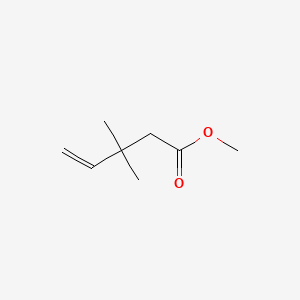
Methyl 3,3-dimethylpent-4-enoate
Cat. No. B1580847
Key on ui cas rn:
63721-05-1
M. Wt: 142.2 g/mol
InChI Key: MKLKDUHMZCIBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04374264
Procedure details


A mixture of trimethyl orthoacetate (120 g; 1 mole) and orthophosphoric acid (1.5 g; 0.015 mole) was placed in a flask equipped with a stirrer and a vacuum-jacketed fractionating column and the mixture was heated, with stirring to a temperature of 110° C. 3-Methylbut-2-enol (21.5 g; 0.25 mole) was added dropwise to the hot reaction mixture over a period of 1 hour during which time the methanol formed was collected by distillation. On completion of the addition the reaction mixture was heated at a temperature of 110° C. for a further period of 1 hour with collection of methanol by distillation. Portion (72 g; 0.6 mole) of the excess trimethyl orthoacetate was then distilled from the reaction mixture, the distillation being continued until the reaction mixture reached a temperature of 140°-145° C. The reaction mixture was then heated to a temperature of 140°-145° C. for a period of 1.5 hours, the remaining excess trimethyl orthoacetate being allowed to condense and return to the reaction mixture. The product was then distilled to separate the remaining excess trimethyl orthoacetate and to give methyl 3,3-dimethylpent-4-enoate (29.4 g; 82.8%), bp 70° C. at 60 mm Hg.





Yield
82.8%
Identifiers


|
REACTION_CXSMILES
|
[C:1](OC)([O:5][CH3:6])([O:3]C)[CH3:2].[CH3:9][C:10]([CH3:14])=[CH:11][CH2:12]O>P(=O)(O)(O)O.CO>[CH3:9][C:10]([CH3:14])([CH:11]=[CH2:12])[CH2:2][C:1]([O:5][CH3:6])=[O:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
120 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(OC)(OC)OC
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
P(O)(O)(O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
21.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=CCO)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
72 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(OC)(OC)OC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring to a temperature of 110° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was placed in a flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
a vacuum-jacketed fractionating column and the mixture was heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was collected by distillation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
On completion of the addition the reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated at a temperature of 110° C. for a further period of 1 hour with collection of methanol by distillation
|
|
Duration
|
1 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a temperature of 140°-145° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then heated to a temperature of 140°-145° C. for a period of 1.5 hours
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the remaining excess trimethyl orthoacetate being allowed to condense
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The product was then distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate the remaining excess trimethyl orthoacetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CC(=O)OC)(C=C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 29.4 g | |
| YIELD: PERCENTYIELD | 82.8% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
